molecular formula C7H6ClN3 B1603858 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 855789-56-9

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1603858
M. Wt: 167.59 g/mol
InChI Key: WAKBTKMCEHZSKR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a nitrogenous heterocyclic compound . It is a pale yellow solid with a molecular weight of 208.09 . This compound is part of the triazole family, which is known for its wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves various methods such as aromatic nucleophilic substitution , palladium-catalyzed addition , and reactions with hydrazides . A specific synthetic method for a similar compound, 3-(chloromethyl)pyridine hydrochloride, involves oxidation, reaction under acidic conditions, reduction, and reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been analyzed using various techniques such as FTIR and FT-Raman spectroscopy . XRD studies revealed that similar compounds crystallize in the centrosymmetric monoclinic space group P 2 1 / n .


Chemical Reactions Analysis

Triazolopyridine derivatives are known to undergo a variety of chemical reactions . For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a pale yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .

Scientific Research Applications

Palladium-Catalyzed Chemoselective Synthesis

An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. This process allows for the generation of analogues with diverse substituents at the 3-position, showcasing the compound's utility in creating a variety of structurally diverse molecules (Reichelt et al., 2010).

Electrophilic Substitution Reactions

The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles result in the formation of dichloromethyl-, dibromomethyl-, and alkoxy(alkoxymercurio)methyl-pyridines, demonstrating the compound's reactivity towards electrophilic substitution and its capability to form various functionalized derivatives (Jones et al., 1981).

Oxidative Cyclization Synthesis

Oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions leads to the synthesis of triazolopyridines, highlighting an alternative method for constructing the [1,2,4]triazolo[4,3-a]pyridine framework. This method emphasizes the compound's role in facilitating synthesis under environmentally benign conditions (El-Kurdi et al., 2021).

Antifungal Activity

The compound exhibits promising biological activity, including antifungal properties. For instance, a novel derivative showed significant inhibitory effects against various fungal strains, underlining the potential for developing new antifungal agents based on this chemical structure (Wang et al., 2018).

Supramolecular Synthons Formation

The compound also contributes to the field of crystal engineering, where derivatives form diverse supramolecular synthons in the solid state. This property is crucial for the development of materials with specific molecular arrangements and functionalities (Chai et al., 2019).

Safety And Hazards

The safety and hazards associated with similar compounds include skin and eye irritation, and respiratory system irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

Given the wide range of biological activities of triazole compounds , there is potential for further exploration of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives in various fields such as medicinal chemistry. Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting comprehensive safety and hazard assessments.

properties

IUPAC Name

3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKBTKMCEHZSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610734
Record name 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

855789-56-9
Record name 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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